

Measuring H⁺/K⁺-ATPase Activity with Ro 18-5364: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Ro 18-5364

Cat. No.: B1679455

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Introduction

The proton pump, H⁺/K⁺-ATPase, is the primary enzyme responsible for gastric acid secretion and a key target for drugs treating acid-related disorders. **Ro 18-5364** is a potent, irreversible inhibitor of the gastric H⁺/K⁺-ATPase.[1][2] As a member of the substituted benzimidazole class of proton pump inhibitors (PPIs), **Ro 18-5364** is a prodrug that requires activation in an acidic environment to exert its inhibitory effect.[3][4][5] This document provides detailed protocols for the preparation of H⁺/K⁺-ATPase enriched vesicles and the measurement of enzyme inhibition by **Ro 18-5364**, along with relevant quantitative data for comparative analysis.

Mechanism of Action

Ro 18-5364, a sulfoxide, undergoes an acid-catalyzed conversion to a reactive tetracyclic sulfenamide derivative.[3][5][6] This activated form then covalently binds to sulfhydryl groups of cysteine residues on the luminal surface of the H⁺/K⁺-ATPase, leading to irreversible inhibition of its activity.[3] The rate of this acid-activation is directly correlated with the inhibitory potency of benzimidazole derivatives.[3][4]

Data Presentation

Table 1: Inhibitory Potency of Ro 18-5364 against H⁺/K⁺-ATPase

Parameter	Value	Conditions	Reference
Apparent K _i	0.1 μM	Gastric Mucosal H ⁺ /K ⁺ -ATPase	[1]
IC ₅₀	0.034 μM	Isolated Rabbit Gastric Glands ([¹⁴ C]- aminopyrine accumulation)	[7]

Table 2: Comparative IC₅₀ Values of Various Proton Pump Inhibitors

Compound	IC ₅₀ (μM)	Experimental System	Reference
Lansoprazole	0.007	Isolated Rabbit Gastric Glands	[7]
Omeprazole	0.012	Isolated Rabbit Gastric Glands	[7]
Rabeprazole	0.018	Isolated Rabbit Gastric Glands	[7]
Ro 18-5364	0.034	Isolated Rabbit Gastric Glands	[7]
Pantoprazole	0.050	Isolated Rabbit Gastric Glands	[7]

Experimental Protocols

Protocol 1: Preparation of H⁺/K⁺-ATPase Enriched Gastric Microsomes

This protocol describes the isolation of H⁺/K⁺-ATPase enriched vesicles from hog or rabbit gastric mucosa, which serve as the enzyme source for the inhibition assay.

Materials:

- Fresh hog or rabbit stomach
- Homogenization Buffer: 250 mM Sucrose, 5 mM PIPES-Tris (pH 6.8), 1 mM EDTA
- Sucrose Solutions: 32% (w/v) and 40% (w/v) sucrose in 5 mM PIPES-Tris (pH 6.8)
- Resuspension Buffer: 250 mM Sucrose, 5 mM PIPES-Tris (pH 6.8)
- Dounce homogenizer
- Refrigerated centrifuge and ultracentrifuge
- Bradford assay reagents

Procedure:

- Excise the stomach and wash the mucosal surface with ice-cold saline.
- Gently scrape the gastric mucosa from the fundic region.
- Homogenize the mucosal scrapings in ice-cold Homogenization Buffer.
- Centrifuge the homogenate at 20,000 x g for 30 minutes at 4°C to remove larger cellular debris.
- Collect the supernatant and centrifuge at 100,000 x g for 60 minutes at 4°C to pellet the crude microsomes.
- Resuspend the microsomal pellet in the Homogenization Buffer.
- Layer the resuspended microsomes onto a discontinuous sucrose gradient (32% and 40% sucrose solutions).
- Centrifuge at 150,000 x g for 2 hours at 4°C.

- The H⁺/K⁺-ATPase enriched vesicles will be located at the interface of the 32% and 40% sucrose layers.
- Carefully collect this fraction, dilute with Resuspension Buffer, and pellet by centrifugation at 100,000 x g for 60 minutes at 4°C.
- Resuspend the final pellet in a minimal volume of Resuspension Buffer, determine the protein concentration using the Bradford assay, and store at -80°C in aliquots.

Protocol 2: In Vitro H⁺/K⁺-ATPase Inhibition Assay with Ro 18-5364

This assay measures the activity of H⁺/K⁺-ATPase by quantifying the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP. The inhibitory effect of **Ro 18-5364** is determined by comparing the enzyme activity in its presence and absence.

Materials:

- H⁺/K⁺-ATPase enriched gastric microsomes (from Protocol 1)
- **Ro 18-5364** stock solution (in DMSO)
- Assay Buffer: 40 mM Tris-HCl (pH 7.4), 2 mM MgCl₂
- ATP Solution: 2 mM ATP in Assay Buffer
- KCl Solution: 20 mM KCl in Assay Buffer
- Malachite Green Reagent:
 - Solution A: 0.045% (w/v) Malachite Green hydrochloride in water.
 - Solution B: 4.2% (w/v) ammonium molybdate in 4 M HCl.
 - Mix Solution A and Solution B in a 3:1 ratio just before use.
- Phosphate Standard Solution (e.g., KH₂PO₄)

- 96-well microplate and microplate reader

Procedure:

Part A: Acid Activation of **Ro 18-5364** and Enzyme Inhibition

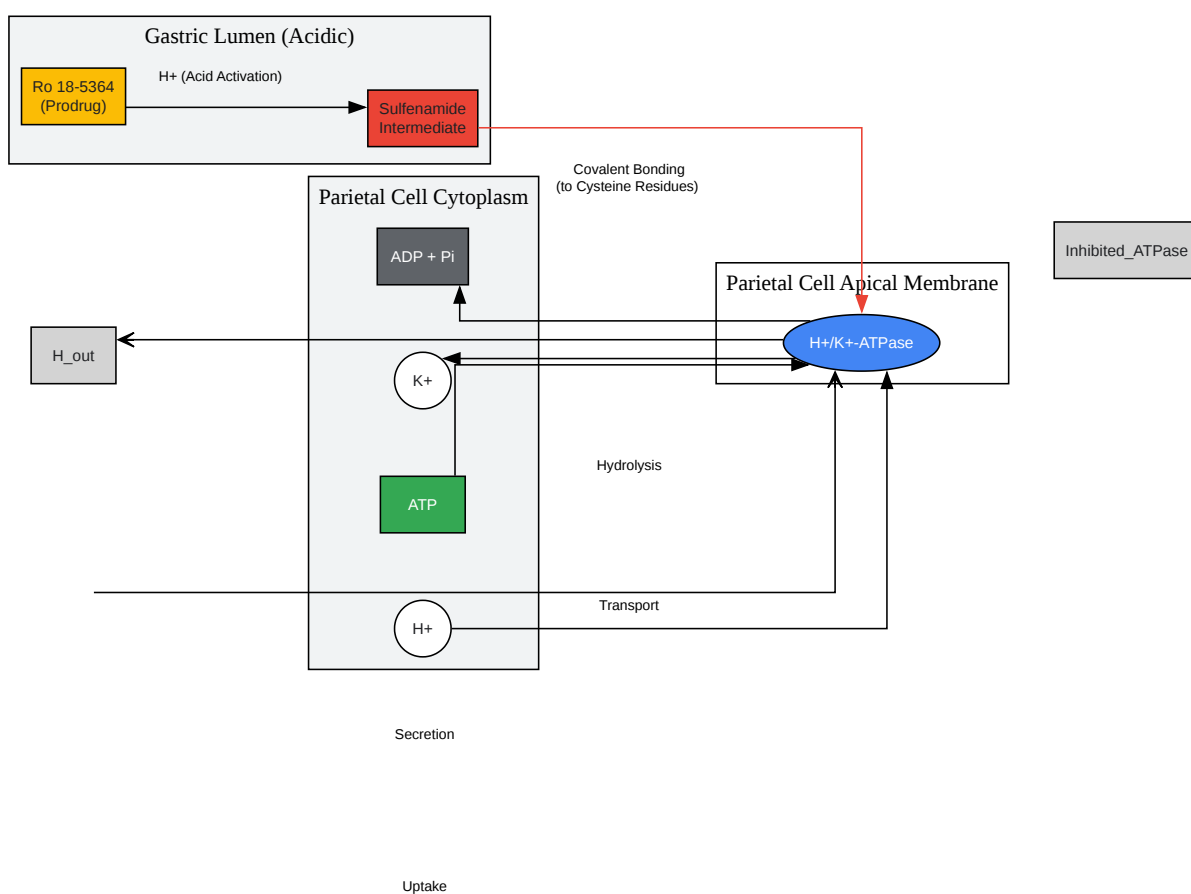
- Prepare serial dilutions of **Ro 18-5364** in an acidic buffer (e.g., 0.1 N HCl) to facilitate its conversion to the active sulfenamide. The incubation time in the acidic buffer should be optimized but is typically short (e.g., 10-20 minutes).
- In a 96-well plate, add the following to each well:
 - 50 μ L of Assay Buffer
 - 10 μ L of the acid-activated **Ro 18-5364** dilution or control (acidic buffer with DMSO).
 - 20 μ L of H⁺/K⁺-ATPase enriched microsomes (final concentration ~5-10 μ g/well).
- Pre-incubate the plate at 37°C for 30 minutes to allow the activated inhibitor to bind to the enzyme.

Part B: Measurement of ATPase Activity

- To initiate the enzymatic reaction, add 20 μ L of a pre-warmed mixture of ATP and KCl solutions to each well (final concentrations: ~0.4 mM ATP, ~4 mM KCl).
- Incubate the plate at 37°C for 20-30 minutes.
- To stop the reaction, add 50 μ L of the Malachite Green Reagent to each well.
- Allow the color to develop for 10-15 minutes at room temperature.
- Measure the absorbance at 620-660 nm using a microplate reader.
- Prepare a standard curve using the Phosphate Standard Solution to determine the amount of Pi released.

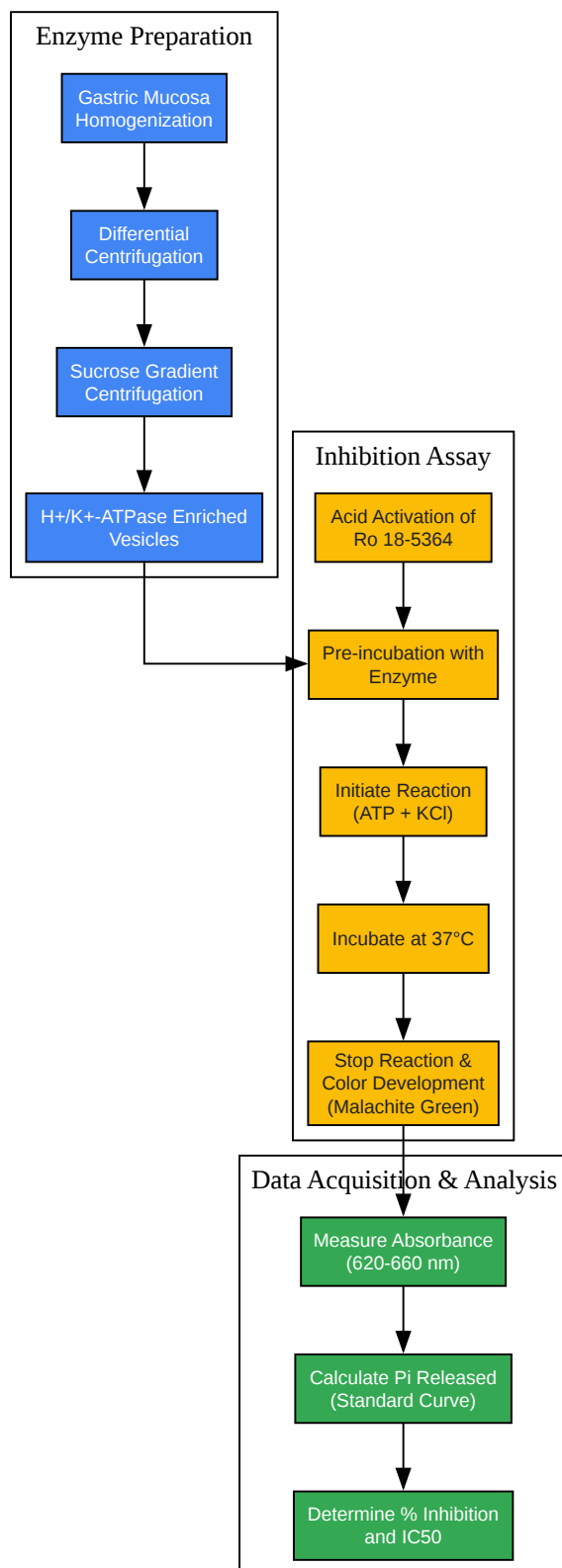
- Calculate the percentage inhibition for each concentration of **Ro 18-5364** relative to the vehicle control and determine the IC_{50} value.

Mandatory Visualizations



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Caption: Signaling pathway of H⁺/K⁺-ATPase inhibition by **Ro 18-5364**.



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Caption: Experimental workflow for measuring H⁺/K⁺-ATPase inhibition.

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- To cite this document: BenchChem. [Measuring H⁺/K⁺-ATPase Activity with Ro 18-5364: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1679455#measuring-h-k-atpase-activity-with-ro-18-5364]

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